5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine
Description
Triazole Substitution Patterns
The 3-amino group on the primary triazole and the 5-position attachment of the piperazine create a regiochemical dichotomy. Reversing these substituents (e.g., placing the amine at position 5 and the piperazine at position 3) would yield a positional isomer with distinct electronic properties. Such alterations could impact hydrogen-bonding capacity and aromatic stacking, critical for interactions with biological targets like fungal CYP51 enzymes.
Piperazine Connectivity
The piperazine linker’s 1,4-substitution pattern ensures maximal distance between the triazole units, minimizing steric clash. Alternative connectivities (e.g., 1,3-piperazine substitution) would shorten the bridge, potentially compromising conformational flexibility. Computational studies on analogous triazole-piperazine hybrids suggest that longer linkers enhance binding affinity by allowing optimal alignment with hydrophobic pockets in target proteins.
Table 2: Comparative analysis of positional isomers in triazole-piperazine hybrids
The synthetic accessibility of these isomers depends on reaction pathways. For example, cycloaddition reactions favoring specific regioisomers or protection/deprotection strategies during piperazine functionalization can steer isomer distribution. Recent advances in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enable precise control over triazole regiochemistry, reducing undesired byproducts.
Properties
IUPAC Name |
3-[4-(5-amino-1H-1,2,4-triazol-3-yl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N10/c9-5-11-7(15-13-5)17-1-2-18(4-3-17)8-12-6(10)14-16-8/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJVUOLZJYJHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=N2)N)C3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the triazole rings: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with piperazine, often under reflux conditions with suitable solvents and catalysts.
Final amination:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine has been evaluated for its antibacterial and antifungal activities. A study highlighted that triazole compounds often demonstrate efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .
Case Study:
A series of synthesized triazole derivatives were tested against a panel of pathogens. Compounds showed Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 μg/mL against MRSA, indicating strong antibacterial potential .
Antiviral Properties
Triazoles are recognized for their antiviral capabilities. The structural framework of this compound may enhance its activity against viral infections. Triazole derivatives have been reported to inhibit viral replication through various mechanisms .
Agricultural Uses
Triazole compounds have shown potential as agrochemicals due to their fungicidal properties. They are effective in controlling plant diseases caused by fungi and can be incorporated into crop protection strategies .
Material Science
The unique properties of triazoles make them suitable for applications in material science, including the development of polymers and corrosion inhibitors. Their ability to form stable complexes with metals enhances their utility in various industrial applications .
Comparative Analysis of Triazole Derivatives
| Compound Name | Antimicrobial Activity | Synthesis Method |
|---|---|---|
| 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-am | MIC: 0.25–2 μg/mL against MRSA | Cyclization with hydrazine |
| Other Triazole Derivative A | MIC: 0.46–3.11 μM against MRSA | Multicomponent reaction |
| Other Triazole Derivative B | EC50: 7.2 μg/mL against Xanthomonas oryzae | Cyclization with isocyanates |
Mechanism of Action
The mechanism of action of 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Piperazine Derivatives
5-(4-Phenylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
- Molecular Formula : C₁₂H₁₆N₆
- Key Features: A phenyl group replaces the 3-amino-triazole moiety on the piperazine ring.
- However, steric hindrance from the bulky phenyl group may reduce crystal density compared to the target compound .
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
- Molecular Formula : C₇H₁₃N₇
- Key Features : A methyl group substitutes the phenyl group in the above compound.
- Properties : The smaller methyl group likely improves thermal stability and reduces steric effects, enhancing compatibility in composite energetic materials .
5-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine
Triazole Derivatives with Azido or Nitro Groups
3-Azido-1H-1,2,4-triazol-5-amine
- Molecular Formula : C₂H₄N₈
- Key Features : An azido group replaces the piperazine-linked triazole.
- Properties : Azido groups significantly increase the heat of formation (ΔHf ≈ +450 kJ/mol) and detonation velocity (VD ≈ 8500 m/s), but reduce thermal stability (decomposition < 150°C) .
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) Dinitrate
- Molecular Formula : C₆H₁₂N₁₀O₆
- Key Features : A nitrate salt of a bis-triazole amine.
- Properties: Nitrate groups improve oxygen balance, enhancing detonation pressure (P ≈ 32 GPa) compared to non-oxidized analogs. However, hygroscopicity may limit practical use .
Aryl-Substituted Triazoles
5-(3-Bromophenyl)-1H-1,2,4-triazol-3-amine
- Molecular Formula : C₈H₇BrN₄
- Key Features : A bromophenyl group directly attached to the triazole.
- Properties : Bromine increases molecular weight (239.08 g/mol) and density (~1.8 g/cm³), but the rigid aryl structure may reduce flexibility and nitrogen content (29.3%) compared to the target compound .
Key Comparative Data
| Compound | Molecular Formula | Nitrogen Content (%) | Key Substituents | Thermal Stability (°C) | Detonation Velocity (m/s) |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₃N₁₁ | 73.3 | Piperazine, amino | >200 (estimated) | ~7500 (estimated) |
| 5-(4-Phenylpiperazin-1-yl)-1H-triazol-3-amine | C₁₂H₁₆N₆ | 34.4 | Phenyl, amino | ~180 | N/A |
| 3-Azido-1H-1,2,4-triazol-5-amine | C₂H₄N₈ | 77.4 | Azido | <150 | 8500 |
| 5-(3-Bromophenyl)-1H-triazol-3-amine | C₈H₇BrN₄ | 29.3 | Bromophenyl | ~220 | N/A |
Biological Activity
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine is a compound characterized by its unique structure, featuring dual triazole rings linked by a piperazine moiety. This structural complexity contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a CAS number of 343375-71-3. Its synthesis typically involves the cyclization of precursors to form triazole rings and subsequent reactions to introduce the piperazine group .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The dual triazole structure allows it to modulate enzyme activity and influence several biological pathways. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial in various metabolic processes .
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 10 | 15 |
| This compound | B. subtilis | 5 | 20 |
The minimum inhibitory concentration (MIC) values demonstrate its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promise as an antifungal agent. The mechanism often involves inhibition of fungal cytochrome P450 enzymes similar to other triazole derivatives. For instance:
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | ≤ 25 |
| This compound | Rhodotorula mucilaginosa | ≤ 25 |
These findings highlight its potential in treating fungal infections resistant to conventional therapies .
Anticancer Activity
Emerging research suggests that the compound may also exhibit anticancer properties. Studies have indicated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Studies
A notable study investigated the effects of a related triazole derivative on cancer cell lines. The results demonstrated significant cytotoxic effects against breast cancer cells with IC50 values comparable to established chemotherapeutic agents .
Q & A
Q. Q1. What are optimized synthetic routes for 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine?
Methodological Answer:
- Stepwise Functionalization : Begin with sequential substitution of the triazole rings. For example, introduce the piperazine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by amino group protection/deprotection cycles to avoid side reactions .
- Key Reagents : Use coupling agents like EDCI/HOBt for amide bond formation between triazole and piperazine intermediates. Ensure anhydrous conditions to prevent hydrolysis .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: CHCl₃/MeOH 9:1). Typical yields range from 45–65% after column purification (gradient: 5–20% MeOH in DCM) .
Q. Q2. How can structural characterization resolve tautomeric ambiguity in the triazole core?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with a non-solvating agent (e.g., ethanol/water mixtures) to determine the dominant tautomer. For triazoles, planar geometry and dihedral angles between substituents (e.g., <5° for aromatic stacking) confirm tautomeric stability .
- Spectroscopic Analysis :
Q. Q3. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. MIC values <50 µg/mL indicate promising activity .
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration. IC₅₀ values <1 µM suggest therapeutic potential .
Advanced Research Questions
Q. Q4. How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with the triazole-piperazine structure optimized at the B3LYP/6-31G* level. Target enzymes like hCA II (PDB: 3KS3) or bacterial dihydrofolate reductase (PDB: 1DHF).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key interactions:
Q. Q5. How to address contradictions in solubility data across studies?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol/water mixtures (HPLC-grade) via shake-flask method. Use UV-Vis (λ = 270 nm) for quantification.
- Co-solvency Approach : For low aqueous solubility (<0.1 mg/mL), employ cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability. Characterize inclusion complexes via phase-solubility diagrams .
Q. Q6. What strategies mitigate instability during long-term storage?
Methodological Answer:
- Lyophilization : Prepare 10 mM stock in tert-butanol/water (1:1), lyophilize, and store at –80°C. Reconstitution in DMSO preserves activity for >6 months.
- Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) for hydrolysis byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
